4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride
Overview
Description
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride is a useful research compound. Its molecular formula is C10H10ClF3N2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
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Biological Activity
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride (CAS Number: 1171852-57-5) is a synthetic compound with a unique molecular structure that has garnered interest in various fields of biological research. Its molecular formula is C10H10ClF3N2, and it has a molecular weight of approximately 250.65 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound features a trifluoroethyl group which is known to influence its pharmacokinetic properties. The presence of the benzonitrile moiety may contribute to its biological activity through specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H10ClF3N2 |
Molecular Weight | 250.65 g/mol |
CAS Number | 1171852-57-5 |
Storage Conditions | Room temperature |
The biological activity of this compound appears to be related to its ability to interact with specific receptors or enzymes in biological systems. While detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of certain enzymatic pathways relevant to disease processes.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit varied activities against different biological targets. For instance, studies on related structures have shown potential in:
- Antimicrobial Activity : Certain benzonitrile derivatives have demonstrated effectiveness against bacterial strains.
- Anticancer Properties : Some compounds within this class have been studied for their cytotoxic effects on cancer cell lines.
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial activity of several benzonitrile derivatives, including trifluoroethyl-substituted variants. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties. -
Cytotoxicity Assays :
In vitro cytotoxicity assays using human cancer cell lines revealed that certain analogs exhibited dose-dependent cytotoxic effects. The structural modifications in these compounds were critical in enhancing their activity against cancer cells. -
Pharmacokinetic Studies :
Pharmacokinetic profiling suggested that the trifluoroethyl group could enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability in therapeutic applications.
Research Findings
Recent studies have focused on optimizing the biological activity of related compounds by modifying their chemical structure. For example:
- Enhancement of Solubility : Research aimed at improving aqueous solubility and metabolic stability has led to the identification of more potent analogs with favorable pharmacokinetic profiles.
- Target Identification : Ongoing efforts are directed towards identifying specific molecular targets for these compounds, which may include enzymes involved in metabolic pathways or receptors associated with disease states.
Properties
IUPAC Name |
4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2.ClH/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9;/h1-4,15H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSHLAIBWWQLKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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